molecular formula C3H6ClNO B2964666 O-methyl 2-chloroacetimidate CAS No. 41264-52-2

O-methyl 2-chloroacetimidate

Cat. No.: B2964666
CAS No.: 41264-52-2
M. Wt: 107.54
InChI Key: GAWAXYCUBKOJQP-UHFFFAOYSA-N
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Description

O-methyl 2-chloroacetimidate is a chemical compound with the molecular formula C3H6ClNO. It is known for its role in various organic synthesis processes. The compound is characterized by its chloroacetimidate group, which makes it a valuable intermediate in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-methyl 2-chloroacetimidate can be synthesized through the reaction of methylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

O-methyl 2-chloroacetimidate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Triethylamine and sodium hydroxide are often used to facilitate reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amidine derivative, while hydrolysis results in the formation of an amide.

Scientific Research Applications

O-methyl 2-chloroacetimidate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-methyl 2-chloroacetimidate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity is exploited in various synthetic processes to introduce different functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloroacetate: Similar in structure but lacks the imidate group, making it less reactive in certain reactions.

    Ethyl 2-chloroacetimidate: Similar in reactivity but has an ethyl group instead of a methyl group, affecting its physical properties and reactivity.

    2-chloroacetamide: Contains an amide group instead of an imidate group, leading to different reactivity and applications.

Uniqueness

O-methyl 2-chloroacetimidate is unique due to its imidate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in organic synthesis, where specific reactivity is required to achieve desired transformations.

Properties

IUPAC Name

methyl 2-chloroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWAXYCUBKOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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